molecular formula C8H15N3O2S B13965056 N-isopropyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide

N-isopropyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide

Cat. No.: B13965056
M. Wt: 217.29 g/mol
InChI Key: QUMWBGWILFCKDI-UHFFFAOYSA-N
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Description

N-isopropyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide typically involves the reaction of 1-methylimidazole with isopropyl methanesulfonate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-isopropyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-isopropyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H15N3O2S

Molecular Weight

217.29 g/mol

IUPAC Name

1-(1-methylimidazol-2-yl)-N-propan-2-ylmethanesulfonamide

InChI

InChI=1S/C8H15N3O2S/c1-7(2)10-14(12,13)6-8-9-4-5-11(8)3/h4-5,7,10H,6H2,1-3H3

InChI Key

QUMWBGWILFCKDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)CC1=NC=CN1C

Origin of Product

United States

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